
Spectroscopic Characterization of
Dioctyldodecyl Dodecanedioate: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dioctyldodecyl dodecanedioate

Cat. No.: B144591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and

methodologies used for the characterization of Dioctyldodecyl dodecanedioate. This large,

branched-chain diester is primarily used as an emollient and conditioning agent in cosmetic

and personal care formulations.[1] A thorough understanding of its structure through

spectroscopic analysis is crucial for quality control, formulation development, and safety

assessment.

Chemical Structure and Properties
Dioctyldodecyl dodecanedioate is the diester formed from the reaction of dodecanedioic acid

and 2-octyldodecanol. Its structure consists of a central C12 linear dicarboxylic acid backbone

esterified with two bulky C20 branched-chain alcohols.

Property Value

Chemical Formula C₅₂H₁₀₂O₄

Molecular Weight 791.36 g/mol

IUPAC Name Bis(2-octyldodecyl) dodecanedioate

CAS Number 129423-55-8
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Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally derived spectra for

Dioctyldodecyl dodecanedioate, this section presents predicted data based on the known

structure and spectroscopic principles for long-chain esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of Dioctyldodecyl dodecanedioate is expected to be dominated

by signals from the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl

chains.

Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Assignment

~ 4.05 d -CO-O-CH₂-CH-

~ 2.25 t -CH₂-CO-O-

~ 1.60 m -CH₂-CH₂-CO-O-

~ 1.55 m -CO-O-CH₂-CH-

~ 1.25 br s -(CH₂)n- (in all alkyl chains)

~ 0.88 t -CH₃

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within

the molecule. Due to the molecule's symmetry, some carbon signals from the dodecanedioate

backbone may overlap.

Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~ 173 C=O (Ester carbonyl)

~ 67 -CO-O-CH₂-CH-

~ 38 -CO-O-CH₂-CH-

~ 34 -CH₂-CO-O-

~ 31-32 -CH₂- (in long alkyl chains)

~ 29-30 -CH₂- (multiple overlapping signals)

~ 25 -CH₂-CH₂-CO-O-

~ 22 -CH₂-CH₃

~ 14 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of Dioctyldodecyl dodecanedioate will be characterized by the prominent ester group and the

long aliphatic chains.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

2955-2920 Strong
C-H stretch (asymmetric, -CH₃

and -CH₂)

2870-2850 Strong
C-H stretch (symmetric, -CH₃

and -CH₂)

1740-1735 Strong C=O stretch (Ester carbonyl)

1465 Medium C-H bend (-CH₂- scissoring)

1375 Medium
C-H bend (-CH₃ symmetric

bend)

1250-1160 Strong
C-O stretch (Ester,

asymmetric)

1100-1000 Strong C-O stretch (Ester, symmetric)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For a large ester like Dioctyldodecyl dodecanedioate, soft ionization

techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) would be most suitable to observe the molecular ion.

Predicted Mass Spectrometry Data

m/z Ion

791.78 [M+H]⁺

813.76 [M+Na]⁺

790.77 [M]⁺ (in high-resolution MS)

Common fragmentation patterns for long-chain esters include cleavage at the C-O bond of the

ester and fragmentation along the alkyl chains.
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Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization

of Dioctyldodecyl dodecanedioate.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of Dioctyldodecyl dodecanedioate.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃,

deuterated chloroform) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR:

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -1 to 10 ppm.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Set a relaxation delay of 1-5 seconds.

For ¹³C NMR:

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each

carbon environment.

Set the spectral width to cover the range of 0 to 200 ppm.
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A larger number of scans will be required due to the low natural abundance of ¹³C.

A relaxation delay of 2-5 seconds is typically used.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid/Oil):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a small drop of the neat Dioctyldodecyl dodecanedioate sample directly onto the

ATR crystal.

If using salt plates (NaCl or KBr), place a drop of the sample on one plate and carefully place

the second plate on top to create a thin film.

Instrumentation and Data Acquisition:

Record a background spectrum of the clean, empty sample holder.

Place the prepared sample in the spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry
Sample Preparation (for ESI-MS):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL with the

same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrumentation and Data Acquisition:
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Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate

(e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or sodiated

([M+Na]⁺) adducts.

For fragmentation studies (MS/MS), the precursor ion of interest can be isolated and

subjected to collision-induced dissociation (CID).

Synthesis Workflow
Dioctyldodecyl dodecanedioate is synthesized via a Fischer esterification reaction. This

process involves the reaction of a dicarboxylic acid (dodecanedioic acid) with a branched

alcohol (2-octyldodecanol) in the presence of an acid catalyst.

Dodecanedioic Acid

Esterification
(Heat, Water Removal)2-Octyldodecanol

Acid Catalyst
(e.g., H₂SO₄)

Dioctyldodecyl
Dodecanedioate

Water
(Byproduct)

Click to download full resolution via product page

Caption: Synthesis of Dioctyldodecyl dodecanedioate via Fischer Esterification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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